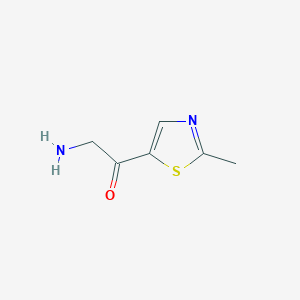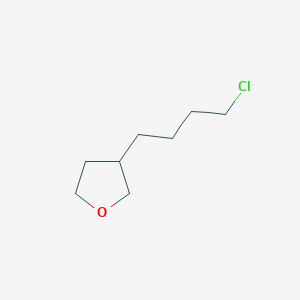
3-(4-Chlorobutyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobutyl)oxolane is an organic compound with the molecular formula C8H15ClO. It is a derivative of oxolane, also known as tetrahydrofuran, with a chlorobutyl group attached to the third carbon atom of the oxolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobutyl)oxolane typically involves the reaction of oxolane with 4-chlorobutyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorobutyl chloride. The general reaction scheme is as follows:
Oxolane+4-Chlorobutyl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobutyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The oxolane ring can be oxidized to form lactones or other oxygen-containing compounds.
Reduction Reactions: The chlorobutyl group can be reduced to a butyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: 3-(4-Hydroxybutyl)oxolane, 3-(4-Aminobutyl)oxolane.
Oxidation: 3-(4-Chlorobutyrolactone).
Reduction: 3-(Butyl)oxolane.
Scientific Research Applications
3-(4-Chlorobutyl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobutyl)oxolane depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the oxolane ring. In oxidation reactions, the oxolane ring is converted to a more oxidized state, such as a lactone. In reduction reactions, the chlorobutyl group is reduced to a butyl group, altering the compound’s chemical properties.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (Oxolane): A simpler analog without the chlorobutyl group.
3-(4-Hydroxybutyl)oxolane: A hydroxyl-substituted analog.
3-(4-Aminobutyl)oxolane: An amine-substituted analog.
Uniqueness
3-(4-Chlorobutyl)oxolane is unique due to the presence of the chlorobutyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C8H15ClO |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
3-(4-chlorobutyl)oxolane |
InChI |
InChI=1S/C8H15ClO/c9-5-2-1-3-8-4-6-10-7-8/h8H,1-7H2 |
InChI Key |
FMBKDMVZHZTDAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



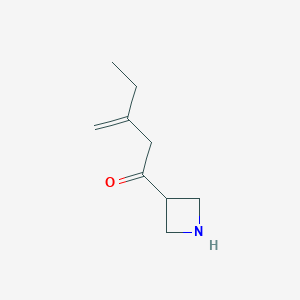
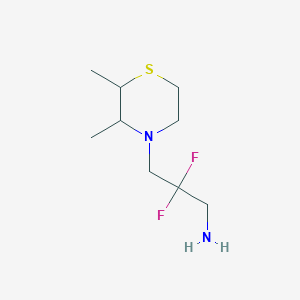
![4',4'-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B15253569.png)
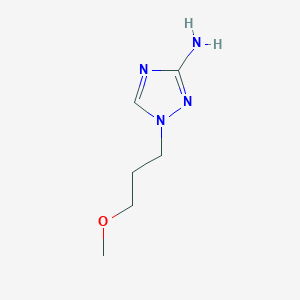
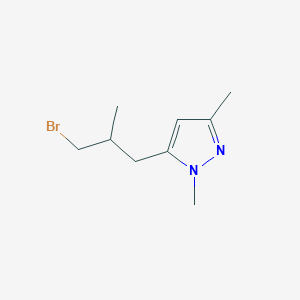
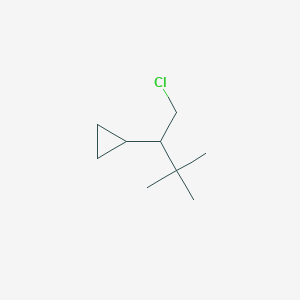
![1-Iodo-4-[(methylsulfanyl)methyl]benzene](/img/structure/B15253601.png)

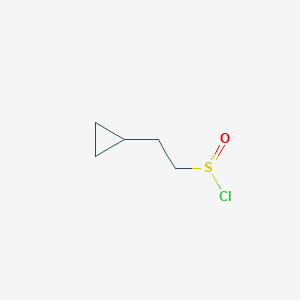
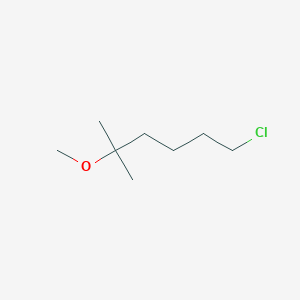

![(2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B15253628.png)
